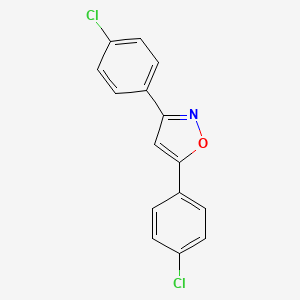
Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid is a compound used primarily in the field of proteomics research. It is a derivative of amino acids and is often utilized in the synthesis of peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the synthesis process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid typically involves the protection of the amino group with the Fmoc group. This is followed by the introduction of the hydroxy and phenyl groups at the appropriate positions on the pentanoic acid backbone. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve the use of bases such as sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may produce an amine.
Applications De Recherche Scientifique
Chemistry
In chemistry, Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid is used in the synthesis of peptides and proteins. It serves as a building block in the construction of complex peptide chains.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It can be incorporated into peptides to investigate their biological activity and function.
Medicine
In medicine, this compound is used in the development of peptide-based drugs. These drugs can target specific proteins or enzymes, offering potential treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and coatings. These materials have applications in biotechnology, pharmaceuticals, and materials science.
Mécanisme D'action
The mechanism of action of Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid involves its incorporation into peptide chains. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once the peptide synthesis is complete, the Fmoc group can be removed, revealing the free amino group. This allows the peptide to interact with its target proteins or enzymes, exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid: This compound has a similar structure but with a methyl group at the 5-position instead of a phenyl group.
Fmoc-(3S,4S)-4-amino-3-hydroxy-pentanoic acid: This compound lacks the phenyl group at the 5-position.
Uniqueness
Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid is unique due to the presence of the phenyl group at the 5-position. This structural feature can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
(3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-5-phenylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c28-24(15-25(29)30)23(14-17-8-2-1-3-9-17)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24,28H,14-16H2,(H,27,31)(H,29,30)/t23-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFWEZMWBJEUAX-ZEQRLZLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]([C@H](CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,4-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1148942.png)
